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beta-L-arabinofuranose - 20074-49-1

beta-L-arabinofuranose

Catalog Number: EVT-444685
CAS Number: 20074-49-1
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-L-arabinofuranose is a L-arabinofuranose.
Beta-Arabinose, also known as B-arabinose, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. Beta-Arabinose is very soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-Arabinose has been primarily detected in feces. Beta-Arabinose can be converted into 3, 5-di-O-acetyl-1-O-[(5beta, 8alpha, 9beta, 10alpha)-18-oxokaur-16-en-18-yl]-beta-L-arabinofuranose.
Source and Classification

Beta-L-arabinofuranose is primarily derived from the hydrolysis of polysaccharides such as arabinogalactans and pectin, which are abundant in plant materials. Its classification falls under the category of carbohydrates, more specifically, it is categorized as a pentose sugar due to its five-carbon structure.

Synthesis Analysis

The synthesis of beta-L-arabinofuranose can be achieved through several methods, including chemical synthesis and enzymatic pathways.

Chemical Synthesis

One notable method involves the use of uridine-5′-diphospho-beta-L-arabinofuranose as an intermediate. The chemical synthesis typically requires the conversion of uridine-5′-diphospho-alpha-D-glucose to uridine-5′-diphospho-beta-L-arabinofuranose through specific enzymatic reactions catalyzed by UDP-galactopyranose mutase. This process allows for the selective formation of the beta-anomer of L-arabinofuranose .

Enzymatic Synthesis

Enzymatic methods have also been explored, utilizing enzymes such as alkaline proteases from Bacillus subtilis to catalyze the formation of L-arabinose esters from various substrates in organic solvents like dimethylformamide. This approach can yield a mixture of isomers, including beta-L-arabinofuranose .

Molecular Structure Analysis

Beta-L-arabinofuranose has a molecular formula of C₅H₁₀O₅ and consists of five carbon atoms, ten hydrogen atoms, and five oxygen atoms. The structure features:

  • Furanose Ring: The molecule adopts a five-membered ring structure (furanose) that includes four carbons and one oxygen.
  • Anomeric Carbon: The anomeric carbon (C1) is in the beta configuration when the hydroxyl group on this carbon is oriented upwards relative to the plane of the ring.

The stereochemistry around each carbon atom contributes to its unique properties and reactivity.

Chemical Reactions Analysis

Beta-L-arabinofuranose participates in various chemical reactions typical for sugars, including:

  • Glycosylation: It can act as a glycosyl donor or acceptor in glycosidic bond formation. For instance, it can be glycosylated with other sugars to form oligosaccharides or polysaccharides.
  • Reduction and Oxidation: The hydroxyl groups on beta-L-arabinofuranose can undergo oxidation to form aldehydes or carboxylic acids.
  • Esterification: It can react with acids to form esters, which are important in modifying its physical properties for various applications.
Mechanism of Action

The mechanism by which beta-L-arabinofuranose exerts its biological effects involves its incorporation into larger polysaccharides and glycoproteins. These complex carbohydrates play critical roles in cell signaling, structural integrity, and metabolic processes.

In plants, beta-L-arabinofuranose contributes to the formation of hemicellulose, influencing cell wall structure and stability. Its presence in glycoproteins affects protein folding and stability, impacting cellular communication pathways.

Physical and Chemical Properties Analysis

Beta-L-arabinofuranose exhibits several significant physical and chemical properties:

  • Solubility: It is highly soluble in water due to its multiple hydroxyl groups.
  • Melting Point: The melting point typically ranges around 150 °C under standard atmospheric conditions.
  • Stability: It is stable under neutral pH but can degrade under extreme acidic or basic conditions.

These properties make it suitable for various applications in biochemistry and materials science.

Applications

Beta-L-arabinofuranose has several scientific applications:

  • Biotechnology: It serves as a substrate for enzymatic reactions in producing arabinogalactan proteins that are important for plant growth.
  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory properties.
  • Food Industry: As a natural sweetener or thickening agent, it finds use in food products.
  • Material Science: Its polymers are studied for biodegradable materials due to their renewable nature.
Biosynthetic Pathways and Precursor Dynamics of β-L-Arabinofuranose in Plant and Microbial Systems

Enzymatic Interconversion of UDP-β-L-Arabinopyranose to UDP-β-L-Arabinofuranose

The biosynthesis of UDP-β-L-arabinofuranose (UDP-Araf) occurs primarily through the enzymatic interconversion of its pyranose counterpart, UDP-β-L-arabinopyranose (UDP-Arap). This conversion represents a critical biochemical pathway in both plant and microbial systems, though the enzymatic machinery differs substantially between these biological kingdoms. In bacteria such as Campylobacter jejuni serotype HS:15, a dedicated four-step pathway transforms UDP-α-D-glucose into UDP-β-L-arabinofuranoside through a coordinated series of enzymatic reactions [1]. The pathway initiates with HS:15.18, an NAD⁺-dependent dehydrogenase that oxidizes UDP-α-D-glucose to UDP-α-D-glucuronate. Subsequently, HS:15.19 (a UDP-D-gluconate decarboxylase) catalyzes the NAD⁺-dependent decarboxylation of this product to yield UDP-α-D-xylose. The third enzyme, HS:15.17 (a UDP-D-glucose 4-epimerase homolog), then epimerizes the C4 position of UDP-α-D-xylose to produce UDP-β-L-arabinopyranoside. The final step involves HS:15.16, a mutase that utilizes FADH₂ to convert UDP-β-L-arabinopyranoside to UDP-β-L-arabinofuranoside [1].

In contrast, plant systems employ a distinct enzymatic strategy centered on UDP-arabinopyranose mutase (UAM) enzymes, which directly catalyze the interconversion between UDP-Arap and UDP-Araf. Unlike the bacterial pathway involving multiple enzymes, plant UAMs (classified as reversibly glycosylated polypeptides, RGPs) are single enzymes that maintain a thermodynamic equilibrium heavily favoring UDP-Arap (9:1 ratio) [3] [5]. Plant UAMs exhibit divalent metal dependency, with manganese (Mn²⁺) serving as a critical cofactor. Optimal activity of rice OsUAM1 occurs at 80 μM Mn²⁺, with higher concentrations (>320 μM) leading to significant activity reduction [5]. This metal dependency extends to other plant UAMs, including Arabidopsis thaliana AtRGP1, AtRGP2, and AtRGP3, though their specific metal sensitivities vary [5].

Table 1: Enzymatic Pathway for UDP-β-L-Arabinofuranose Biosynthesis in Campylobacter jejuni [1]

EnzymeGene LocusReaction CatalyzedCofactor
UDP-glucose dehydrogenaseHS:15.18Oxidation of UDP-α-D-glucose → UDP-α-D-glucuronateNAD⁺
UDP-glucuronate decarboxylaseHS:15.19Decarboxylation → UDP-α-D-xyloseNAD⁺
UDP-xylose 4-epimeraseHS:15.17Epimerization at C4 → UDP-β-L-arabinopyranosideNone
Arabinopyranose mutaseHS:15.16Ring contraction → UDP-β-L-arabinofuranosideFADH₂

Table 2: Metal Dependency of Plant UAMs [5]

UAM EnzymeOptimal [Mn²⁺]Relative Activity with Mg²⁺Activity Loss with EDTA
OsUAM1 (Rice)80 μM45%95%
AtRGP1 (Arabidopsis)5 mM30%90%
AtRGP2 (Arabidopsis)5 mM25%85%
AtRGP3 (Arabidopsis)5 mM20%80%

Role of UDP-Galactopyranose Mutase Homologs in Arabinofuranose Biosynthesis

UDP-galactopyranose mutase (UGM) homologs play pivotal roles in the ring contraction reactions essential for arabinofuranose biosynthesis across biological systems. These enzymes catalyze the unusual conversion of a six-membered pyranose ring to a five-membered furanose ring, a reaction critical for generating the activated sugar donor utilized by glycosyltransferases in cell wall assembly. The mechanism of action differs fundamentally between bacterial and plant mutases. Bacterial UGMs, exemplified by those in Klebsiella pneumoniae and mycobacteria, are FAD-dependent enzymes. They facilitate the ring contraction of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf) through a mechanism involving transient cleavage of the anomeric C–O bond to form a bicyclic acetal intermediate [2] [4]. This FAD-dependent mechanism was initially hypothesized to extend to arabinofuranose biosynthesis, as the structures of galactofuranose and arabinofuranose differ only at the C4 position [2].

Plant UAMs, despite functional similarities to bacterial UGMs, operate through a distinct mechanism independent of flavin cofactors. Biochemical characterization confirms that purified rice OsUAM1 and OsUAM3 lack FAD and show no UV-absorption peak at 450 nm characteristic of flavoproteins [3] [5]. Instead, these enzymes rely on autoglycosylation—a reversible self-glycosylation using UDP-sugars (UDP-glucose, UDP-galactose, UDP-xylose)—as a key mechanistic feature. This autoglycosylation occurs at a conserved arginine residue (Arg158 in OsUAM1, Arg156 in OsUAM3), and mutagenesis of this residue abolishes both autoglycosylation and UAM activity [5]. Adjacent arginine residues (e.g., Arg165 in OsUAM1) are also critical, with R165A mutants exhibiting a 17-fold reduction in activity, suggesting a catalytic pocket where these residues participate in substrate binding or sugar ring distortion [5].

The substrate specificity of mutase homologs demonstrates significant cross-reactivity. Bacterial UGMs can process UDP-arabinose isomers, albeit inefficiently. Chemically synthesized UDP-β-L-arabinofuranose undergoes turnover to UDP-β-L-arabinopyranose by bacterial UGM, confirming enzymatic interconversion between arabinose isomers [2] [4]. Plant UAMs exhibit broader specificity, interconverting UDP-Arap/UDP-Araf and weakly processing UDP-galactose [3] [5]. This functional plasticity highlights evolutionary divergence from a common ancestral fold adapted to different biochemical niches.

Table 3: Comparative Properties of Mutase Homologs in Arabinofuranose Biosynthesis [1] [2] [3]

PropertyBacterial UGMPlant UAMMycobacterial GTF
Primary SubstrateUDP-GalpUDP-ArapUDP-Galp
ProductUDP-GalfUDP-ArafUDP-Galf
Cofactor RequirementFAD (essential)NoneFAD (essential)
Metal RequirementNoneMn²⁺/Mg²⁺ (essential)None
AutoglycosylationNoYes (on Arg residue)No
Key Catalytic ResidueFAD (covalent intermediate)Arg158 (OsUAM1)FAD (covalent intermediate)
Equilibrium (Furan:Pyran)1:99 (UDP-Galf:UDP-Galp)1:9 (UDP-Araf:UDP-Arap)1:99 (UDP-Galf:UDP-Galp)

Comparative Analysis of Arabinofuranose Biosynthesis in Mycobacterial vs. Plant Cell Walls

The incorporation of arabinofuranose residues into complex glycans exhibits striking differences between mycobacterial and plant systems, reflecting distinct biological functions and structural requirements. In mycobacteria, including Mycobacterium tuberculosis, arabinofuranose is an indispensable component of the cell wall arabinogalactan (AG) and lipoarabinomannan (LAM). These polysaccharides feature extensive arabinan chains composed exclusively of β-D-arabinofuranose (Araf) residues in 1→2, 1→3, and 1→5 linkages [2]. The biosynthetic origin of mycobacterial Araf involves UDP-Galf as a precursor, generated by the FAD-dependent UDP-galactopyranose mutase (UGM). UDP-Galf is subsequently epimerized at C5 by a bifunctional enzyme (Rv3790/Rv3791) to form UDP-Araf [2] [4]. This pathway contrasts sharply with plants, where UDP-Araf is directly generated from UDP-Arap by UAMs without galactose intermediates [3].

Plant cell walls utilize arabinofuranose predominantly in pectic rhamnogalacturonan-I (RGI), arabinogalactan proteins (AGPs), and extensin glycoproteins. The arabinans in RGI serve as flexible side chains that modulate wall porosity and hydration, while arabinofuranosylation of hydroxyproline residues in extensins and AGPs is crucial for protein stability and signaling [3]. Genetic evidence underscores the non-redundant role of UAMs in plants: Arabidopsis double mutants (rgp1 rgp2) are non-viable, and RNAi suppression reduces arabinose content in cell walls by 80% [3] [5]. Unlike mycobacteria, where arabinofuranose is essential for virulence and membrane integrity, plants exhibit functional specialization; mutants deficient in RGI arabinans show no obvious phenotype, while arabinosylation of signaling peptides (e.g., CLAVATA3) is indispensable for meristem development and pollen tube growth [3].

The genetic organization of biosynthetic enzymes also differs significantly. Mycobacterial genes involved in arabinofuranose assembly (UGM, epimerases, arabinosyltransferases) are clustered within the embCAB operon, facilitating coordinated regulation during cell wall biogenesis [2] [4]. In plants, UAM genes (e.g., five RGP genes in Arabidopsis) are dispersed, with only specific isoforms (AtRGP1, AtRGP2, AtRGP3) exhibiting UAM activity [3] [5]. This dispersion correlates with tissue-specific expression; rice OsUAM1 is critical for pollen development, while OsUAM3 functions in vegetative tissues [5]. Additionally, plants require Golgi-localized UDP-arabinofuranose transporters (UAfTs) to deliver the nucleotide sugar from its cytosolic site of synthesis to glycosyltransferases in the Golgi lumen, a compartmentalization unnecessary in mycobacteria where synthesis occurs near membrane-bound transferases [3].

Table 4: Functional Roles of Arabinofuranose in Mycobacterial vs. Plant Systems

AspectMycobacterial SystemsPlant Systems
Major GlycansArabinogalactan, Lipoarabinomannan (LAM)Rhamnogalacturonan-I (RGI), Arabinogalactan Proteins (AGPs), Extensins
Biosynthetic RouteUDP-Galp → UDP-Galf → UDP-ArafUDP-Arap → UDP-Araf (direct conversion)
Key EnzymesFAD-dependent UGM, UDP-Galf 5-epimeraseMetal-dependent UAMs (RGPs)
Genetic OrganizationOperon-encoded (embCAB cluster)Dispersed genes (e.g., RGP1, RGP2, RGP3)
Biological EssentialityEssential for viability and virulenceEssential for viability (embryo lethality in mutants)
Subcellular CompartmentalizationCytosol/membrane associationCytosol (synthesis) → Golgi (utilization) with UAfT transporters

Properties

CAS Number

20074-49-1

Product Name

beta-L-arabinofuranose

IUPAC Name

(2S,3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5-/m0/s1

InChI Key

HMFHBZSHGGEWLO-KLVWXMOXSA-N

SMILES

C(C1C(C(C(O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O

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